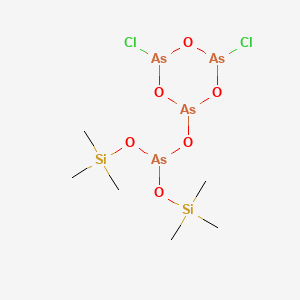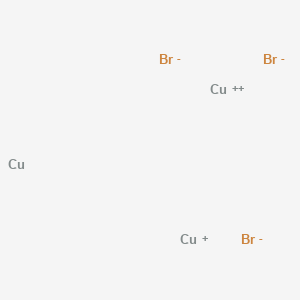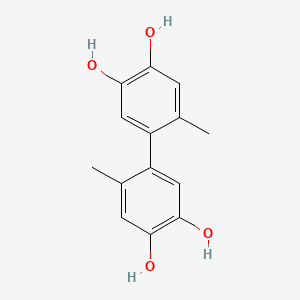
6,6'-Dimethyl(1,1'-biphenyl)-3,3',4,4'-tetraol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Dimethyl(1,1’-biphenyl)-3,3’,4,4’-tetraol is an organic compound characterized by its biphenyl structure with four hydroxyl groups and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethyl(1,1’-biphenyl)-3,3’,4,4’-tetraol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Methylation: The methyl groups are added via a methylation reaction, typically using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 6,6’-Dimethyl(1,1’-biphenyl)-3,3’,4,4’-tetraol may involve large-scale reactions with optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming a fully saturated biphenyl.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Fully saturated biphenyl derivatives.
Substitution: Halogenated or alkylated biphenyl derivatives.
Applications De Recherche Scientifique
6,6’-Dimethyl(1,1’-biphenyl)-3,3’,4,4’-tetraol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 6,6’-Dimethyl(1,1’-biphenyl)-3,3’,4,4’-tetraol exerts its effects involves its ability to donate hydrogen atoms from its hydroxyl groups, acting as an antioxidant. This compound can interact with free radicals, neutralizing them and preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Biphenyl, 2,6-dimethyl-: Similar biphenyl structure but lacks the hydroxyl groups.
6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine: Contains amino groups instead of hydroxyl groups.
Uniqueness
6,6’-Dimethyl(1,1’-biphenyl)-3,3’,4,4’-tetraol is unique due to the presence of four hydroxyl groups, which impart significant antioxidant properties and potential therapeutic benefits. The combination of methyl and hydroxyl groups also enhances its chemical reactivity and versatility in various applications.
Propriétés
Numéro CAS |
3598-31-0 |
|---|---|
Formule moléculaire |
C14H14O4 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
4-(4,5-dihydroxy-2-methylphenyl)-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C14H14O4/c1-7-3-11(15)13(17)5-9(7)10-6-14(18)12(16)4-8(10)2/h3-6,15-18H,1-2H3 |
Clé InChI |
XYSDSCUWKAPQBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C2=CC(=C(C=C2C)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



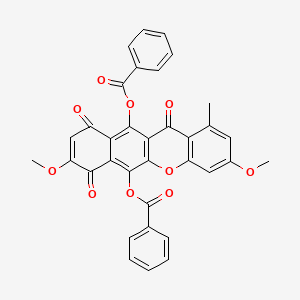

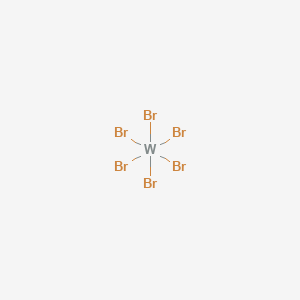
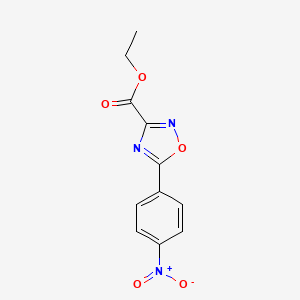
![2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13733648.png)
![Methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate](/img/structure/B13733657.png)


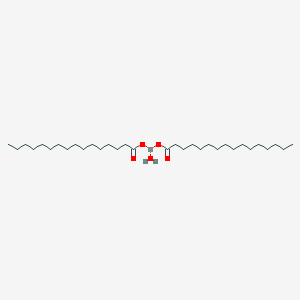
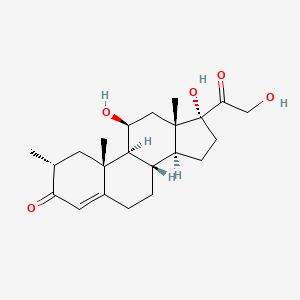
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B13733681.png)
